![molecular formula C15H14BrNO2S B3569763 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3569763.png)
2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[(4-Bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound characterized by the presence of a bromophenyl group attached to a sulfonyl moiety, which is further connected to a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromobenzenesulfonyl chloride and 1,2,3,4-tetrahydroisoquinoline.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or toluene.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and employing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives or reduced to modify the hydrogenation state.
Coupling Reactions: The compound can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Isoquinoline derivatives.
Reduction Products: Fully hydrogenated tetrahydroisoquinoline derivatives.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in targeting neurological pathways.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, making it a candidate for therapeutic applications.
Industry:
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline largely depends on its interaction with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- 2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- 2-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Comparison:
- Uniqueness: The presence of the bromine atom in 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline imparts distinct electronic properties, making it more reactive in certain substitution reactions compared to its chloro, methyl, or nitro analogs.
- Reactivity: The bromine derivative is generally more reactive in cross-coupling reactions due to the relatively weaker carbon-bromine bond compared to carbon-chlorine or carbon-carbon bonds.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAHRLZMYNJYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,5-Dimethoxyphenyl)-1H,2H,3H,4H-benzo[A]phenanthridine](/img/structure/B3569681.png)
![2-[(Z)-1-(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one](/img/structure/B3569683.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3569690.png)
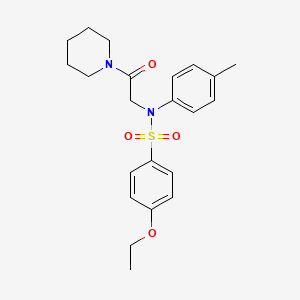
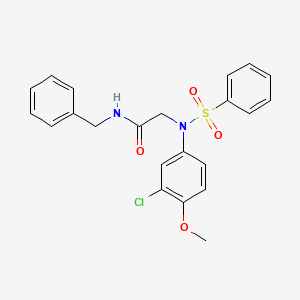
![2-[N-(3-CHLORO-4-METHOXYPHENYL)BENZENESULFONAMIDO]-N-CYCLOHEXYLACETAMIDE](/img/structure/B3569723.png)
![N-(3,4-DIMETHOXYPHENYL)-2-[METHYLSULFONYL-(4-PHENOXYPHENYL)AMINO]ACETAMIDE](/img/structure/B3569725.png)
![N-(3-CHLORO-4-METHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE](/img/structure/B3569728.png)
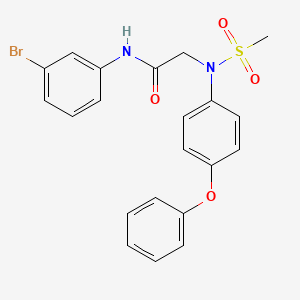
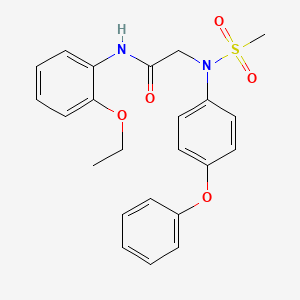
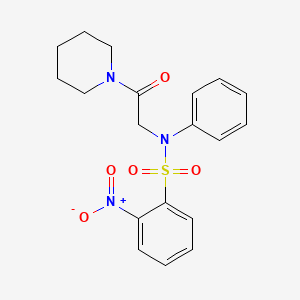
![N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3569753.png)
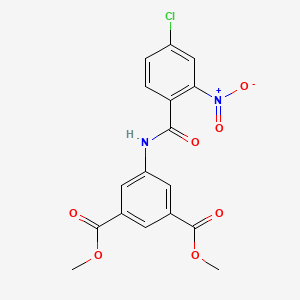
![methyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B3569776.png)
